molecular formula C18H22N2O2 B1318150 N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 954572-84-0

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No.: B1318150
CAS No.: 954572-84-0
M. Wt: 298.4 g/mol
InChI Key: GQUABEFLDZWDTQ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2,5-dimethylphenol.

    Formation of Intermediate: The first step involves the reaction of 5-amino-2-methylphenol with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,5-dimethylphenol in the presence of a base, such as sodium hydroxide, to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)propanamide: Similar structure with a different position of the methyl group on the phenoxy ring.

    N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide: Another isomer with the methyl groups in different positions.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-5-6-13(3)17(9-11)22-14(4)18(21)20-16-10-15(19)8-7-12(16)2/h5-10,14H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUABEFLDZWDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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